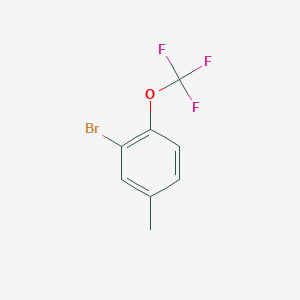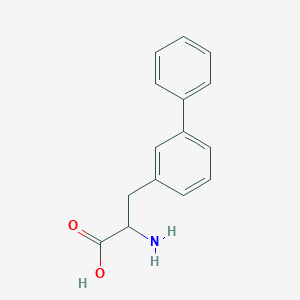
esculentosideD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Esculentoside D is a triterpenoid saponin compound isolated from the roots of Phytolacca acinosa Roxb. This compound is known for its various biological activities, including anti-inflammatory, anti-oxidative, and anti-apoptotic effects. Esculentoside D has been studied for its potential therapeutic applications in various diseases, making it a compound of significant interest in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Related compounds such as esculentoside a have been shown to interact with various cellular targets, including those involved in the mapk pathway .
Mode of Action
It’s worth noting that esculentoside a, a related compound, has been shown to exert anti-inflammatory, anti-apoptotic, and anti-oxidant abilities . It’s plausible that Esculentoside D may share similar interactions with its targets, leading to changes in cellular function.
Result of Action
Based on studies of related compounds, it may exert anti-inflammatory, anti-apoptotic, and anti-oxidant effects . These effects could potentially lead to protective outcomes in various disease models.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of esculentoside D typically involves the extraction and isolation from the roots of Phytolacca acinosa Roxb. The process includes several steps:
Extraction: The roots are dried and powdered, followed by extraction using solvents such as ethanol or methanol.
Isolation: The extract is subjected to chromatographic techniques, such as column chromatography, to isolate esculentoside D.
Purification: Further purification is achieved using high-performance liquid chromatography (HPLC) to obtain pure esculentoside D.
Industrial Production Methods
Industrial production of esculentoside D involves large-scale extraction and purification processes. The roots of Phytolacca acinosa Roxb are harvested, dried, and processed in bulk. Solvent extraction is performed in large extraction tanks, followed by chromatographic separation and purification using industrial-scale HPLC systems. The final product is then dried and packaged for use in research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Esculentoside D undergoes various chemical reactions, including:
Oxidation: Esculentoside D can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in esculentoside D.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, resulting in a wide range of derivatives.
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of novel compounds with potential therapeutic properties.
Biology: Investigated for its effects on cellular processes such as apoptosis, proliferation, and differentiation.
Medicine: Explored for its potential in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Comparison with Similar Compounds
Esculentoside D is part of a family of triterpenoid saponins, which includes compounds such as esculentoside A, esculentoside B, and esculentoside E. These compounds share similar structural features but differ in their specific functional groups and biological activities. For example:
Esculentoside A: Known for its anti-inflammatory and anti-cancer properties.
Esculentoside B: Exhibits anti-viral and anti-bacterial activities.
Esculentoside E: Demonstrates neuroprotective and hepatoprotective effects.
The uniqueness of esculentoside D lies in its specific combination of biological activities, making it a versatile compound for various therapeutic applications.
Properties
IUPAC Name |
(2S,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H58O12/c1-32(31(46)47-6)11-13-37(30(44)45)14-12-35(4)19(20(37)15-32)7-8-24-33(2)16-21(40)28(34(3,18-39)23(33)9-10-36(24,35)5)49-29-27(43)26(42)25(41)22(17-38)48-29/h7,20-29,38-43H,8-18H2,1-6H3,(H,44,45)/t20-,21-,22+,23+,24+,25+,26-,27+,28-,29+,32-,33-,34-,35+,36+,37-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDFISPWADYJIW-OUYKRPPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H58O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,5,8,8-Tetramethyl-3-(6-(6-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazin-3-yl)pyridin-2-yl)pyridin-2-yl)-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazine](/img/structure/B3030313.png)




![tert-Butyl 3-{[(4-bromophenyl)methyl]amino}azetidine-1-carboxylate](/img/structure/B3030322.png)



